Diethyl 5-{[(2-phenylethyl)carbamothioyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenethylamino group and a carbothioyl group attached to an isophthalate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate backbone. The phenethylamino group is introduced through a nucleophilic substitution reaction, while the carbothioyl group is added via a thiolation reaction. The final product is obtained through esterification with diethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the phenethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamino group may bind to active sites, while the carbothioyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Diethyl 5-aminoisophthalate
- Diethyl 5-(hydroxymethyl)isophthalate
Uniqueness
DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to its combination of phenethylamino and carbothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
Molecular Formula |
C21H24N2O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
diethyl 5-(2-phenylethylcarbamothioylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H24N2O4S/c1-3-26-19(24)16-12-17(20(25)27-4-2)14-18(13-16)23-21(28)22-11-10-15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3,(H2,22,23,28) |
InChI Key |
ZESDMZYGSXUQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=S)NCCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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